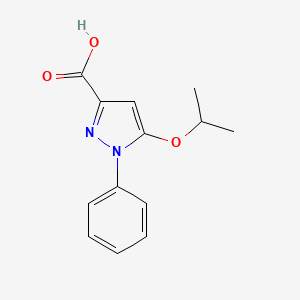
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- is a heterocyclic compound with a pyrazole ring structure
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The specific pathways involved depend on the particular application and target of the compound .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid: This compound lacks the 5-(1-methylethoxy) and 1-phenyl substituents, making it less complex and potentially less active in certain applications.
5-Methyl-1H-pyrazole-3-carboxylic acid: This compound has a methyl group instead of the 5-(1-methylethoxy) group, which may alter its chemical properties and reactivity.
1-Phenyl-1H-pyrazole-3-carboxylic acid: This compound has a phenyl group at the 1-position but lacks the 5-(1-methylethoxy) group, which may affect its biological activity and applications
Propriétés
Numéro CAS |
60872-17-5 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
1-phenyl-5-propan-2-yloxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-9(2)18-12-8-11(13(16)17)14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |
Clé InChI |
DOICRHOSGYRRAL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















